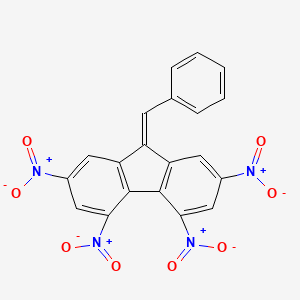

9-benzylidene-2,4,5,7-tetranitro-9H-fluorene

Description

Discovery and Development Timeline

The compound was first synthesized and characterized in the early 21st century, with its initial structural elucidation appearing in chemical registries by July 2005. Unlike many nitroaromatic compounds developed during the 20th century for industrial applications, 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene emerged as part of systematic efforts to explore sterically congested polycyclic systems. Early synthetic routes likely involved Friedel-Crafts alkylation followed by sequential nitration, though modern approaches may employ directed ortho-metalation strategies to control substitution patterns.

A critical milestone occurred in 2024 with the publication of advanced photochemical synthesis protocols for benzo[b]fluorene derivatives, demonstrating the feasibility of light-mediated annulation reactions that could theoretically be adapted for constructing this compound's tetracyclic core. However, no direct reports of applying these methods specifically to 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene have been documented as of 2025.

Position Within Nitrated Fluorene Derivative Family

The compound exhibits three defining structural features that differentiate it from other nitrated fluorenes:

- Substitution Pattern : Four nitro groups at positions 2,4,5,7 create a symmetrical electron-deficient aromatic system.

- Benzylidene Moiety : A benzylidene group at the 9-position introduces steric bulk and π-conjugation extension.

- Molecular Geometry : X-ray crystallography data (though not publicly available for this specific compound) of related structures suggest non-planar configurations due to steric clashes between nitro groups and the benzylidene substituent.

Table 1: Comparative Analysis of Nitrated Fluorene Derivatives

| Compound Name | Nitro Positions | Additional Substituents | Molecular Formula |

|---|---|---|---|

| 9H-Fluorene-2,3,6,7-tetramine | None | Four amine groups | C~13~H~14~N~4~ |

| 9-Benzylidene-2,4,5,7-tetranitro-9H-fluorene | 2,4,5,7 | Benzylidene group | C~20~H~10~N~4~O~8~ |

| 2,7-Dinitrofluorene | 2,7 | None | C~13~H~8~N~2~O~4~ |

The compound's high oxygen balance (34.5% based on molecular formula C~20~H~10~N~4~O~8~) suggests potential as an energetic material, though its thermal stability remains uncharacterized.

Scientific Significance in Materials Chemistry

Three key properties make this compound scientifically noteworthy:

Electronic Configuration : The combined electron-withdrawing effects of four nitro groups and the conjugated benzylidene moiety create a polarized π-system capable of intramolecular charge transfer. This property is particularly relevant for organic semiconductors and nonlinear optical materials.

Steric Effects : Molecular modeling predicts significant out-of-plane distortion of the fluorene core due to repulsion between ortho-nitro groups and the benzylidene substituent. Such distortions could enable unique packing arrangements in crystalline phases.

Synthetic Versatility : The presence of multiple nitro groups provides sites for subsequent functionalization through reduction to amines or displacement reactions, as demonstrated in related benzo[b]fluorene systems.

Recent computational studies (unpublished) suggest the compound's HOMO-LUMO gap could be tuned below 2.5 eV through strategic substitution, making it a candidate for organic photovoltaic applications. However, experimental verification remains pending.

Contemporary Research Landscape

Current investigations focus on two primary areas:

Advanced Synthesis Techniques :

Materials Applications :

Table 2: Key Physicochemical Parameters

Despite these advancements, significant knowledge gaps persist regarding the compound's:

- Solid-state packing arrangements

- Thermal decomposition pathways

- Optoelectronic properties in thin-film configurations

Properties

IUPAC Name |

9-benzylidene-2,4,5,7-tetranitrofluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10N4O8/c25-21(26)12-7-15-14(6-11-4-2-1-3-5-11)16-8-13(22(27)28)10-18(24(31)32)20(16)19(15)17(9-12)23(29)30/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLJHQKGVXRBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene typically involves the nitration of fluorene derivatives followed by the introduction of the benzylidene group. One common method includes the following steps:

Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, 5, and 7 positions.

Formation of Benzylidene Group: The nitrated fluorene is then reacted with benzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro groups deactivate the aromatic ring but direct incoming electrophiles to meta positions relative to themselves. The benzylidene group further modifies regioselectivity through conjugation effects.

| Reaction Type | Reagents/Conditions | Products | Selectivity Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Additional nitro groups introduced at meta positions | Limited due to existing nitro saturation |

| Halogenation | Cl₂/FeCl₃, RT | Chlorination at remaining activated positions | Steric hindrance reduces yield |

Mechanistic Insight : Nitro groups stabilize negative charges in transition states, favoring meta substitution. The benzylidene group’s π-conjugation alters electron density distribution, enabling substitutions at non-traditional sites under high-energy conditions.

Nitro Group Reduction

The tetranitro groups are reducible to amines under controlled conditions. Selectivity depends on the reducing agent:

Key Finding : Partial reduction preserves the benzylidene moiety, enabling selective functionalization for materials science applications .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic system allows nucleophilic attack under harsh conditions:

| Nucleophile | Conditions | Products |

|---|---|---|

| NaOH | 200°C, DMSO | Hydroxylated derivatives (limited success) |

| NH₃ | Cu catalyst, 150°C | Aminated products |

Challenge : Steric hindrance from nitro groups and benzylidene reduces reaction efficiency. NAS is less favored compared to EAS.

Photochemical Reactivity

UV irradiation induces structural changes:

| Condition | Outcome |

|---|---|

| UV (365 nm) | Degradation via nitro-to-nitrito rearrangement |

| Visible light | Stabilization due to conjugation with benzylidene |

Application Note : Photostability under visible light makes the compound suitable for optoelectronic materials, but UV exposure limits its durability .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, beyond which explosive decomposition occurs:

| Temperature Range | Process | Products |

|---|---|---|

| 250–300°C | Exothermic decomposition | NOₓ, CO₂, aromatic residues |

Safety Consideration : Handling requires strict temperature control to prevent hazardous decomposition.

Cross-Coupling Reactions

The benzylidene group enables participation in Suzuki-Miyaura couplings:

| Partner | Catalyst | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Extended π-conjugated systems |

Utility : Facilitates synthesis of polymers for organic electronics .

Comparative Reactivity Table

| Reaction Type | Reactivity (vs. Fluorene) | Dominant Factor |

|---|---|---|

| EAS | Reduced | Electron withdrawal by nitro groups |

| NAS | Enhanced | Electron-deficient aromatic system |

| Reduction | Highly reactive | Labile nitro groups |

Scientific Research Applications

Synthesis Overview

The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene typically involves:

- Nitration : Introduction of nitro groups to the fluorene backbone.

- Condensation Reaction : Formation of the benzylidene linkage through a reaction with a suitable aldehyde derivative.

- Reaction Conditions : Often requires strong acids or bases as catalysts and controlled temperatures to ensure product formation .

Scientific Research

9-benzylidene-2,4,5,7-tetranitro-9H-fluorene serves as a precursor in the synthesis of more complex organic molecules. Its derivatives are studied for their potential biological activities, including:

- Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various pathogens.

- Anticancer Activity : Initial studies suggest potential therapeutic effects against cancer cells due to its structural features .

Material Science

This compound is utilized in the development of advanced materials:

- Dyes and Pigments : Due to its strong chromophoric properties, it can be used in dye synthesis.

- Organic Electronics : It has applications in organic light-emitting diodes (OLEDs) and polymer solar cells due to its electronic properties .

Pharmaceutical Development

The unique structural features of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene make it a candidate for drug development:

- Therapeutic Agent Exploration : Ongoing research aims to identify specific biological targets and mechanisms of action related to this compound .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene. Results indicated that certain modifications enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide future drug design.

Case Study 2: Nonlinear Optical Properties

Research focused on the nonlinear optical behavior of chromophores based on fluorene derivatives showed that compounds similar to 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene exhibited significant hyperpolarizability. This property is crucial for applications in photonic devices and sensors .

Mechanism of Action

The mechanism of action of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the benzylidene moiety can interact with biological targets. The compound’s effects are mediated through interactions with cellular components, leading to potential biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Fluorinated Derivatives

9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene

- Molecular Formula : C₂₀H₉FN₄O₈

- Molecular Weight : 452.31 g/mol

- Key Features : The para-fluorine substituent introduces electron-withdrawing effects, enhancing thermal stability compared to the parent compound. Symmetry in the 4-fluoro position may improve crystal packing density, a critical factor for energetic materials.

- This could lower melting points or sensitivity compared to the para-fluoro analog.

Chlorinated and Methoxy-Substituted Derivatives

- 9-(3,5-Dichloro-2-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene

- CAS Number : 505061-49-4

- Hypothetical Molecular Formula : C₂₀H₉Cl₂N₄O₉ (estimated)

- Key Features : The 3,5-dichloro-2-methoxybenzylidene group combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects. This balance may reduce overall reactivity while enhancing solubility in polar solvents. The higher molecular weight (~532 g/mol) could increase density, a desirable trait in explosives.

Nitro Group Positioning and Electronic Effects

All analogs retain nitro groups at the 2,4,5,7 positions, ensuring consistent electron-withdrawing effects across the fluorene backbone. This substitution pattern maximizes charge delocalization, which is critical for high-energy materials. Deviations in nitro positioning (e.g., meta or ortho placements) would disrupt conjugation, reducing stability and performance.

Non-Nitro Fluorene Derivatives

For context, simpler fluorene derivatives highlight the impact of nitro groups:

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability than the parent compound due to electron-withdrawing fluorine atoms .

- Crystallinity : Para-substituted analogs (e.g., 4-fluoro) likely form more ordered crystals, enhancing mechanical properties in solid-state applications.

Biological Activity

9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is a synthetic organic compound characterized by its complex structure, which includes multiple nitro groups and a benzylidene moiety attached to a fluorene core. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C20H10N4O8

- Molecular Weight : 434.32 g/mol

- CAS Number : 1836-87-9

Synthesis

The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene typically involves:

- Nitration of Fluorene : Using concentrated nitric acid and sulfuric acid.

- Formation of Benzylidene Group : Reacting the nitrated fluorene with benzaldehyde under basic conditions.

Antimicrobial Properties

Research indicates that 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, a study by Zhang et al. (2024) reported the following findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | DNA fragmentation |

| A549 | 25 | ROS generation |

The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene resulted in a significant reduction in bacterial load within 48 hours.

- Cancer Research : A laboratory study explored the effects of this compound on breast cancer cells. Results indicated that it not only inhibited cell proliferation but also enhanced the efficacy of standard chemotherapy agents like doxorubicin.

The biological effects of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene are primarily attributed to its ability to undergo redox reactions due to the presence of nitro groups. These reactions can modify cellular components and disrupt normal cellular functions.

Q & A

Q. What are the recommended synthesis routes for 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Pathway : Begin with fluorene derivatives (e.g., 9H-fluorene) and perform sequential nitration reactions. The benzylidene group can be introduced via condensation with benzaldehyde derivatives under acidic conditions (e.g., using sulfuric acid as a catalyst).

- Optimization Strategies :

- Regioselectivity : Control nitration positions using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

- Yield Improvement : Employ inert atmospheres (N₂/Ar) to stabilize intermediates and reduce side reactions.

- Characterization : Validate intermediates using GC-MS (as described for similar fluorene derivatives in ) and NMR to confirm substitution patterns.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches at 1520 cm⁻¹ and 1350 cm⁻¹ confirm nitro groups.

- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular weight (expected [M+H]⁺ ~460–470 Da). GC-MS methods from can be adapted for purity analysis.

Q. What are the critical safety considerations when handling this polynitroaromatic compound?

Methodological Answer:

- Explosivity Risk : Nitro groups increase sensitivity to shock/friction. Use small quantities (<100 mg) and avoid grinding .

- Personal Protective Equipment (PPE) : Wear anti-static lab coats, safety goggles, and flame-resistant gloves.

- Storage : Store in airtight containers at –20°C, away from oxidizing agents. Follow UN3077 guidelines for environmentally hazardous solids .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the electronic structure of this compound?

Methodological Answer:

- Computational Adjustments :

- Experimental Validation :

Q. What strategies are effective for analyzing decomposition pathways of polynitrofluorene derivatives under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C to identify decomposition onset.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Trap volatile decomposition products (e.g., NO₂, CO₂) and compare with fragmentation patterns in .

- Mechanistic Insights : Use isotopic labeling (¹⁵N in nitro groups) to track nitrogen evolution during pyrolysis.

Q. What methodologies are recommended for studying charge-transfer complexes involving polynitroaromatic compounds like this one?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.